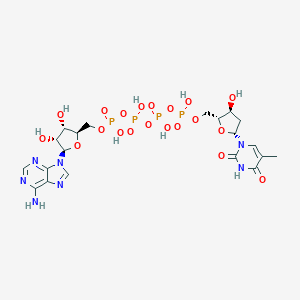

P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate

Description

P(1)-(Adenosine-5')-P(5)-(Thymidine-5')-pentaphosphate (hereafter referred to by its full name) is a dinucleoside pentaphosphate compound comprising adenosine and thymidine moieties linked by a pentaphosphate bridge. It has been identified as a structural analogue of natural nucleotide polyphosphates, with applications in enzymology and antimicrobial research. For instance, it was utilized in crystallographic studies of Mycobacterium tuberculosis thymidylate kinase (mtTMPK), where its removal from the enzyme's crystal structure (PDB ID: 1MRN) facilitated inhibitor screening .

This compound’s unique adenosine-thymidine pairing distinguishes it from more common dinucleoside polyphosphates, such as diadenosine pentaphosphate (Ap5A), which feature two adenosine groups. Its synthesis likely involves specialized condensation methods, as thymidine derivatives often require protection of exocyclic amino groups during phosphorylation, a challenge noted in analogous triphosphate syntheses .

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O20P4/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(43-12)4-41-48(33,34)45-50(37,38)47-51(39,40)46-49(35,36)42-5-11-14(29)15(30)19(44-11)27-7-24-13-16(21)22-6-23-17(13)27/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,21,22,23)(H,25,31,32)/t9-,10+,11+,12+,14+,15+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGHSSFVEUABFP-SLFMBYJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O20P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158807 | |

| Record name | P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13457-68-6 | |

| Record name | P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013457686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate, commonly referred to as Ap5A, is a significant diadenosine polyphosphate with a variety of biological activities. This compound is characterized by its unique structure, which consists of two adenosine molecules linked by a pentaphosphate chain. Its biological roles are primarily related to its function as an inhibitor of adenylate kinase and its interactions with various cellular processes.

Ap5A has the molecular formula and is often synthesized through a two-step process involving adenosine 5'-tetraphosphate (P4A) and trimetaphosphate (P3) . The synthesis requires specific pH conditions (7.5 to 8.5) and is influenced by metal ions, which are critical for its stability and activity.

1. Inhibition of Adenylate Kinase

Ap5A is recognized as a potent inhibitor of adenylate kinase, an enzyme that plays a crucial role in cellular energy metabolism by facilitating the conversion between ATP and ADP. In studies involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle, Ap5A demonstrated competitive inhibition of adenylate kinase activity without affecting calcium uptake or ATPase activity . This property makes Ap5A a valuable tool in biochemical experiments aimed at understanding ATP-related processes.

2. Modulation of Calcium Channels

In cardiac muscle cells, Ap5A has been shown to significantly increase the open probability of ryanodine receptor (RyR2) gates at low concentrations (pM to nM). This effect results in prolonged calcium release due to slow dissociation from the receptor, indicating that Ap5A may play a role in calcium signaling pathways critical for cardiac function .

3. Interaction with Thymidine Kinase

Research has indicated that Ap5A can act as an inhibitor of thymidine kinase, particularly in the context of acute myelocytic leukemia. The compound exhibited varying Ki values depending on the length of the polyphosphate chain, with Ap5A showing effective inhibition at concentrations around 0.12 µM . This suggests potential therapeutic applications in targeting cancer cell metabolism.

Case Studies

Case Study 1: Adenylate Kinase Inhibition

In a controlled experiment, Ap5A was utilized to inhibit adenylate kinase in fragmented sarcoplasmic reticulum preparations. The results showed that concentrations above 50 µM were necessary for complete inhibition, allowing researchers to isolate ATP-related reactions without interference from adenylate kinase activity .

Case Study 2: Cardiac Function Modulation

In cardiac myocytes, low concentrations of Ap5A enhanced calcium release via RyR2 channels, demonstrating its potential as a modulator in cardiac signaling pathways. This effect was observed to be sustained over time due to the compound's slow dissociation from the receptor .

Summary Table of Biological Activities

| Biological Activity | Effect | Concentration |

|---|---|---|

| Inhibition of Adenylate Kinase | Competitive inhibition | >50 µM |

| Modulation of RyR2 | Increased open probability | pM to nM |

| Inhibition of Thymidine Kinase | Effective inhibitor | 0.12 µM |

Scientific Research Applications

Enzymatic Inhibition

Ap5A is primarily known for its role as an adenylate kinase inhibitor , which has implications in various biochemical assays and studies.

- Adenylate Kinase Inhibition : Ap5A acts as a potent multisubstrate inhibitor of adenylate kinase, which catalyzes the conversion of ATP and AMP into two ADPs. The compound's ability to inhibit this enzyme has been utilized in studies examining the regulation of ATP levels in different cell types. For instance, research indicates that Ap5A effectively inhibits adenylate kinase activity in fragmented sarcoplasmic reticulum from bullfrog skeletal muscle without affecting calcium uptake activities .

Cellular Signaling

Ap5A plays a significant role in cellular signaling pathways, particularly those involving calcium dynamics and muscle contraction.

- Calcium Release Modulation : In cardiac muscle cells, low concentrations of Ap5A can significantly increase the open probability of ryanodine receptor gates, which are critical for calcium release during muscle contraction. This effect is attributed to the slow dissociation of Ap5A from the receptor, prolonging its action .

Research Tool in Biochemical Studies

Due to its specific inhibitory properties, Ap5A has become a valuable tool in various experimental setups.

- Experimental Control : Researchers have used Ap5A to avoid complications arising from endogenous adenylate kinase activity in experiments involving calcium uptake and ATP-ADP exchange reactions. This application helps clarify the roles of other enzymes and substrates in cellular processes .

Diagnostic Applications

Ap5A also finds utility in diagnostic reagents, particularly in assays measuring enzyme activities.

- Creatine Kinase Determination : The compound has been employed in diagnostic reagents to inhibit adenylate kinase during the determination of creatine kinase activity. This inhibition is crucial for accurate measurements in clinical settings .

Case Study 1: Adenylate Kinase Inhibition

In a study examining the effects of Ap5A on fragmented sarcoplasmic reticulum, it was found that concentrations above 50 µM were necessary for complete inhibition of adenylate kinase. This finding underscores the importance of concentration-dependent effects when using Ap5A as an experimental tool .

Case Study 2: Calcium Dynamics

Research demonstrated that Ap5A significantly enhances calcium release from ryanodine receptors in cardiac muscle at picomolar to nanomolar concentrations. This property is being explored for potential therapeutic applications in cardiac dysfunctions where calcium signaling is disrupted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The primary structural distinction lies in the nucleoside composition:

Key Observations :

- Enzyme Specificity: The adenosine-thymidine variant demonstrates selectivity for mycobacterial thymidylate kinase (mtTMPK), while Ap5A broadly inhibits adenylate kinase across eukaryotic and prokaryotic systems .

- Inhibitory Potency: Ap5A is a well-characterized potent inhibitor of adenylate kinase (Ki in the nanomolar range), whereas the adenosine-thymidine pentaphosphate exhibits weaker inhibition in platelet adenylate kinase .

- Synthetic Challenges : Thymidine-containing polyphosphates require modified synthetic strategies due to incompatibility of standard deprotection conditions with methyl phosphate groups, as seen in thymidine triphosphate syntheses .

Biochemical and Pharmacological Data

Table 1: Comparative Biochemical Properties

Notable Findings:

- Adenylate Kinase Inhibition: Ap5A binds tightly to the active site, mimicking the transition state of ATP-AMP phosphoryl transfer .

- Role in ATP Synthase Assays : Ap5A is used to inhibit adenylate kinase in ATP synthesis assays (e.g., in Mycobacterium smegmatis), ensuring accurate measurement of ATPase activity .

Research Implications and Gaps

- Structural Insights: Molecular dynamics studies comparing Ap5A and adenosine-thymidine pentaphosphate binding could elucidate nucleoside-specific interactions in kinase inhibition.

- Data Gaps: Quantitative kinetic parameters (e.g., Ki, IC50) for the adenosine-thymidine compound remain unreported, highlighting a need for further enzymological characterization.

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with the activation of a protected nucleoside (e.g., thymidine) using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicylchlorophosphite), a potent phosphitylation reagent. This step generates a reactive phosphite intermediate, which subsequently reacts with inorganic pyrophosphate (PPi) to form a cyclic trimetaphosphate analog. The final stage involves coupling this intermediate with a second nucleoside monophosphate (e.g., adenosine 5′-monophosphate) under anhydrous conditions, facilitated by tertiary amine bases such as N-methylimidazole.

Key Advantages and Limitations

-

Yield : 50–85% isolated yield after chromatographic purification.

-

Stereochemical Control : The reaction preserves the natural β-configuration at the glycosidic bond due to mild conditions.

-

Scalability : Suitable for milligram-to-gram scale synthesis.

-

Limitation : Requires stringent anhydrous conditions and precise stoichiometric ratios to avoid side products like triphosphates or hexaphosphates.

Representative Reaction Scheme:

-

Phosphitylation :

-

Pyrophosphate Incorporation :

-

Nucleophilic Coupling :

Amidophosphite-Mediated Coupling

The amidophosphite method, refined by Sood’s laboratory and later adapted by Qi Sun et al., employs fluorenylmethyl nucleosidylphosphoromorpholidites as key intermediates. This approach is notable for its compatibility with borane and sulfur modifications at the α-phosphate position.

Synthetic Protocol

-

Phosphoramidite Preparation :

A nucleoside (e.g., thymidine) is treated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form a protected phosphoramidite. -

Boration/Sulfurization :

The phosphoramidite undergoes boration using borane–dimethyl sulfide complex or sulfurization with elemental sulfur , introducing α-P-borano or α-P-thio modifications. -

Pyrophosphate Coupling :

The modified phosphoramidite reacts with tributylammonium pyrophosphate under acidic conditions, yielding the pentaphosphate after deprotection.

Performance Metrics

-

Flexibility : Accommodates diverse α-phosphate modifications, enabling structural diversification.

-

Challenge : Requires multi-step protection/deprotection sequences, increasing procedural complexity.

Salicyl Chlorophosphite Cyclization

This method, detailed in recent studies, utilizes salicyl chlorophosphite to form cyclotriphosphite intermediates, which are subsequently hydrolyzed to yield pentaphosphates.

Stepwise Procedure

-

Cyclotriphosphite Formation :

Thymidine reacts with salicyl chlorophosphite to generate a stereochemically defined cyclotriphosphite. -

Nucleophilic Ring-Opening :

The cyclotriphosphite undergoes hydrolysis with H₂¹⁸O or reacts with propargylamine to introduce functional groups at the γ-phosphate. -

Coupling with Adenosine Phosphate :

The opened intermediate is conjugated with adenosine 5′-diphosphate using carbodiimide activators .

Critical Observations

-

Isotopic Labeling : Hydrolysis with H₂¹⁸O confirms regioselective bond cleavage, aiding mechanistic studies.

-

Drawback : Lower yields compared to one-flask synthesis due to intermediate instability.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| One-Flask Synthesis | Salicylchlorophosphite, PPi | 50–85% | High yield, minimal intermediates | Sensitive to moisture |

| Amidophosphite Coupling | Fluorenylmethyl morpholidites, BH₃ | 54–76% | Modular α-phosphate modifications | Multi-step protocol |

| Salicyl Chlorophosphite | Salicyl chlorophosphite, H₂¹⁸O | 26–30% | Isotopic labeling capability | Low yield, complex purification |

Q & A

Q. Basic

- HPLC : Monitor purity using a C18 column with UV detection at 260 nm (adenosine/thymidine absorbance) .

- Mass spectrometry (MS) : ESI-MS in negative ion mode confirms molecular weight (expected ~1.0 kDa) and detects hydrolysis products (e.g., triphosphate fragments) .

- P NMR : Peaks at δ -10 to -22 ppm verify intact phosphate linkages .

How does this compound compare to other bisubstrate inhibitors (e.g., Ap5A) in specificity and potency?

Advanced

Unlike Ap5A (two adenosines), the adenosine-thymidine pairing in this compound confers selectivity for thymidylate kinases over adenylate kinases. Enzyme kinetics assays (e.g., competitive inhibition with varying ATP/dTMP) quantify specificity. Structural alignment tools (e.g., PyMOL) highlight steric clashes in non-target enzymes, explaining reduced off-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.